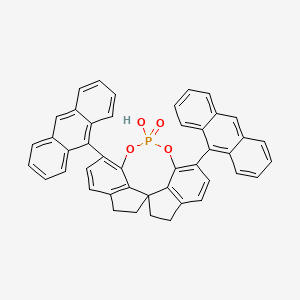

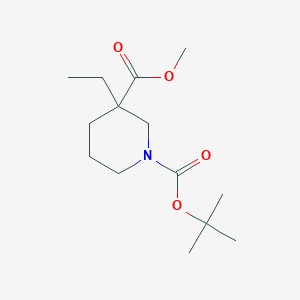

Phosphoric acid 6,6'-di(9-anthryl)-1,1'-spirobiindan-7,7'-diyl ester

Overview

Description

Phosphoric acid 6,6'-di(9-anthryl)-1,1'-spirobiindan-7,7'-diyl ester, commonly known as SPADNS, is a fluorescent dye used in analytical chemistry and biochemistry. It is a water-soluble dye that is used to detect and quantify the presence of metal ions, particularly calcium and magnesium, in aqueous solutions. SPADNS has become a popular choice for researchers and scientists due to its high sensitivity, selectivity, and ease of use.

Scientific Research Applications

Asymmetric Catalysis

A notable application of SPINOL-derived phosphoric acids, which share structural similarities with Phosphoric acid 6,6'-di(9-anthryl)-1,1'-spirobiindane-7,7'-diyl ester, is in asymmetric catalysis. These compounds have been synthesized and employed in enantioselective Friedel-Crafts reactions of indoles with imines, achieving high yields and excellent enantioselectivities. This highlights their potential in synthesizing chiral molecules, which are crucial in the pharmaceutical industry for creating drugs with specific enantiomeric properties (Xu et al., 2010).

Asymmetric Organocatalysis

Optically active SPINOL-based phosphoric acids, structurally related to Phosphoric acid 6,6'-di(9-anthryl)-1,1'-spirobiindane-7,7'-diyl ester, have been synthesized and shown to exhibit excellent enantioselectivities in reactions involving indoles with aldimines and β,γ-unsaturated-α-ketoesters. This underscores their importance in asymmetric organocatalysis, providing a versatile toolbox for synthesizing optically active compounds (Xing et al., 2011).

Synthesis of SPINOL Derivatives

The phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives has been developed, showcasing the pivotal role of such phosphoric acids in the enantioselective synthesis of axially chiral SPINOL derivatives. This method is highly convergent and functional group tolerant, providing an efficient and practical access to SPINOLs, which are fundamental structures in developing chiral ligands (Li et al., 2016).

Metal-Organic Frameworks (MOFs)

Phosphoric acid derivatives have also been incorporated into Zr(IV)-based Metal-Organic Frameworks (MOFs) to create heterogeneous Brønsted acid catalysts. These MOFs, featuring high porosity, crystallinity, and stability, are utilized in asymmetric tandem reactions, demonstrating the versatility of phosphoric acid derivatives in catalysis and material science (Gong et al., 2019).

Chiral Catalyst Development

The development of chiral spirocyclic phosphoric acids derived from SPINOL structures has seen significant attention for their application in asymmetric catalysis. These catalysts have been successfully applied in various asymmetric reactions, proving their efficacy and the potential for further exploration in synthetic chemistry (Rahman & Lin, 2018).

properties

IUPAC Name |

1,10-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H31O4P/c46-50(47)48-43-37(39-33-13-5-1-9-29(33)25-30-10-2-6-14-34(30)39)19-17-27-21-23-45(41(27)43)24-22-28-18-20-38(44(49-50)42(28)45)40-35-15-7-3-11-31(35)26-32-12-4-8-16-36(32)40/h1-20,25-26H,21-24H2,(H,46,47) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENXQTHVGGBQMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC23CCC4=C2C(=C(C=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)OP(=O)(OC8=C(C=CC1=C38)C9=C1C=CC=CC1=CC1=CC=CC=C19)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H31O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B3067650.png)

![2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3067665.png)

![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide](/img/structure/B3067711.png)

![12-Hydroxy-1,10-bis(triphenylsilyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067715.png)

![N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3067720.png)

![12-Hydroxy-1,10-bis(4-nitrophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067736.png)

![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B3067737.png)

![(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B3067743.png)